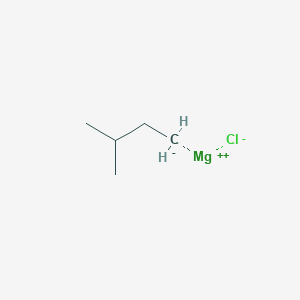
magnesium;2-methylbutane;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
magnesium;2-methylbutane;chloride is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful for forming carbon-carbon bonds. This compound is typically used in the preparation of various organic molecules, including alcohols, ketones, and acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
magnesium;2-methylbutane;chloride is prepared by reacting 3,3-dimethylpropyl chloride with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
3,3-Dimethylpropyl chloride+Magnesium→3,3-Dimethylpropyl magnesium chloride
Industrial Production Methods
In industrial settings, the preparation of 3,3-dimethylpropyl magnesium chloride follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and controlling the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
magnesium;2-methylbutane;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes and ketones) to form secondary and tertiary alcohols.
Substitution Reactions: Can replace halides in organic molecules to form new carbon-carbon bonds.
Reduction Reactions: Can reduce certain functional groups, such as esters, to alcohols.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents that react with 3,3-dimethylpropyl magnesium chloride to form alcohols.
Halides: Organic halides can be used in substitution reactions to form new carbon-carbon bonds.
Solvents: Anhydrous solvents like THF are commonly used to dissolve the reagents and facilitate the reactions.
Major Products Formed
Alcohols: Secondary and tertiary alcohols are formed when 3,3-dimethylpropyl magnesium chloride reacts with aldehydes and ketones.
New Carbon-Carbon Bonds: Formed through substitution reactions with organic halides.
Applications De Recherche Scientifique
magnesium;2-methylbutane;chloride has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and other advanced materials.
Biological Research: Utilized in the synthesis of biologically active compounds for drug discovery and development.
Industrial Chemistry: Used in the large-scale production of various chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3,3-dimethylpropyl magnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl magnesium chloride
- Phenyl magnesium bromide
- Methyl magnesium iodide
Comparison
magnesium;2-methylbutane;chloride is unique due to its branched alkyl group, which can provide steric hindrance and influence the reactivity and selectivity of the reactions it undergoes. Compared to simpler Grignard reagents like ethyl magnesium chloride, the branched structure of 3,3-dimethylpropyl magnesium chloride can lead to different reaction outcomes and product distributions.
Propriétés
Formule moléculaire |
C5H11ClMg |
|---|---|
Poids moléculaire |
130.90 g/mol |
Nom IUPAC |
magnesium;2-methylbutane;chloride |
InChI |
InChI=1S/C5H11.ClH.Mg/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UFMOYBQMCZTELA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C[CH2-].[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate](/img/structure/B8610222.png)
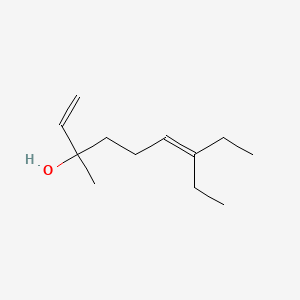
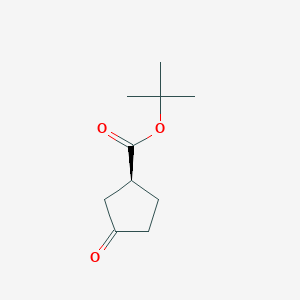
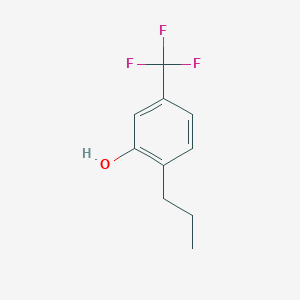
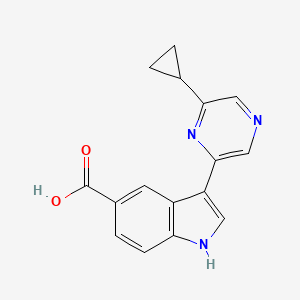

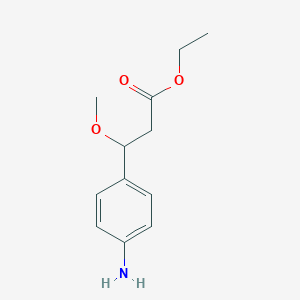
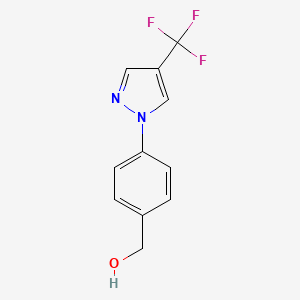
![{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol](/img/structure/B8610278.png)
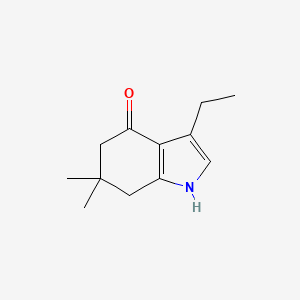
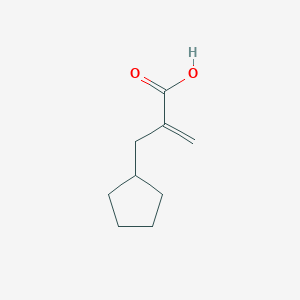
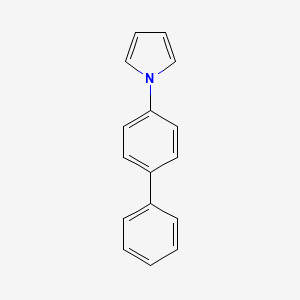
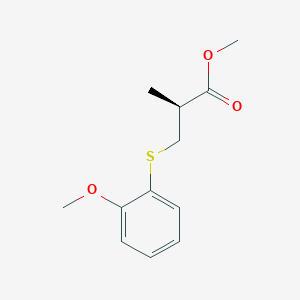
![[1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanamine](/img/structure/B8610326.png)
